N-Desalkyludenafil (DA-8164) is a significant active metabolite of udenafil (DA-8159), a novel phosphodiesterase type 5 (PDE5) inhibitor. [] It is primarily studied in the context of its formation from udenafil metabolism and its own pharmacological activity. [] Research focuses on understanding its pharmacokinetic properties, metabolic pathways, and potential for drug interactions, particularly in relation to udenafil. [, , , , , , , , ]
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is classified as a phosphodiesterase type 5 inhibitor. This classification indicates its role in inhibiting the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule crucial for achieving and maintaining an erection.
The synthesis of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil typically involves several key steps:
The precise parameters, such as temperature, pressure, and reaction time, can vary based on the specific laboratory setup and desired yield.
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has a complex molecular structure characterized by:
The three-dimensional conformation plays a significant role in its interaction with the phosphodiesterase type 5 enzyme, facilitating its mechanism of action.
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil participates in various chemical reactions:
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil's mechanism of action involves:
The physical and chemical properties of N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil include:
These properties are critical for formulation development and ensuring efficacy in clinical applications.
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: